molecular formula C5H12N4S B3357877 Thiomorpholine-4-carbohydrazonamide CAS No. 762183-12-0

Thiomorpholine-4-carbohydrazonamide

Cat. No.: B3357877
CAS No.: 762183-12-0
M. Wt: 160.24 g/mol
InChI Key: BYOSVIXFYSPHRL-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carbohydrazonamide is a chemical compound featuring a thiomorpholine ring, a saturated six-membered ring containing sulfur and nitrogen heteroatoms, coupled with a carbohydrazonamide functional group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is not available in the public domain, the thiomorpholine scaffold is recognized as a privileged structure in drug discovery. Thiomorpholine derivatives have demonstrated significant pharmacological activities in scientific studies. For instance, they have been developed as potent inhibitors of key biological targets such as the mTOR kinase, which is a crucial pathway in cancer research . Other derivatives have shown promising hypolipidemic and antioxidant activity, reducing triglyceride and cholesterol levels in preclinical models, which indicates potential for research in metabolic diseases . The presence of the thiomorpholine ring, where the sulfur atom can influence the electron distribution and metabolic stability of a molecule, is often used to optimize the properties of lead compounds . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups allow for further chemical modifications, enabling the exploration of structure-activity relationships in various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-aminothiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSVIXFYSPHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724193
Record name Thiomorpholine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762183-12-0
Record name Thiomorpholine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of thiomorpholine-4-carbohydrazonamide can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. For instance, thiomorpholine can be reacted with carbohydrazide in the presence of a suitable catalyst to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

Thiomorpholine-4-carbohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiomorpholine derivatives with different functional groups. Substitution reactions often involve nucleophiles or electrophiles, resulting in the formation of various substituted thiomorpholine compounds.

Scientific Research Applications

In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diseases such as Chagas disease due to its trypanocidal activity . Additionally, thiomorpholine-4-carbohydrazonamide derivatives have shown promise as antifungal agents against Candida species . In materials science, this compound has been used to synthesize coordination polymers with unique photocatalytic and thermal properties .

Mechanism of Action

The mechanism of action of thiomorpholine-4-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to its interference with ergosterol synthesis, a key component of fungal cell membranes . In the context of its trypanocidal activity, this compound derivatives may inhibit key enzymes involved in the metabolism of Trypanosoma cruzi, the causative agent of Chagas disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Thiomorpholine-4-carbohydrazonamide:

Compound Class Core Structure Key Functional Groups Biological Activity Reference
Hydrazinecarbothioamides Aryl-sulfonyl benzoic hydrazide derivatives -NH-C(=S)-NHR, sulfonyl groups Antioxidant (DPPH IC₅₀: 10–15 μM)
1,2,4-Triazole-3-thiones Triazole ring with sulfur substitution -S-alkylated triazole, aryl groups Moderate antioxidant activity
Thiosemicarbazones Thiourea derivatives with conjugated N -NH-C(=S)-NH-N=CH- Conformational flexibility, CD data
Temozolomide analogs Imidazotetrazinone core Tetrazinone, carboxamide Anticancer (alkylating agent)

Antioxidant Activity Comparison

Evidence from International Journal of Molecular Sciences (2014) highlights the superior antioxidant activity of hydrazinecarbothioamides (e.g., compounds 4–6) compared to 1,2,4-triazole-3-thiones (7–9) using the DPPH radical scavenging assay.

Biological Activity

Thiomorpholine-4-carbohydrazonamide (TMCA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of TMCA, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of TMCA typically involves the reaction of thiomorpholine derivatives with carbohydrazide under controlled conditions. This process results in the formation of TMCA, which can be further purified through crystallization or chromatography techniques. The general reaction scheme is represented as follows:

Thiomorpholine+CarbohydrazideThiomorpholine 4 Carbohydrazonamide\text{Thiomorpholine}+\text{Carbohydrazide}\rightarrow \text{Thiomorpholine 4 Carbohydrazonamide}

Antimicrobial Properties

TMCA has shown promising antimicrobial activity against various bacterial strains. In a study assessing its effectiveness, TMCA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively. These findings suggest that TMCA could be a potential candidate for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

Recent research has highlighted the anticancer potential of TMCA. In vitro studies demonstrated that TMCA induced apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the activation of caspases, leading to programmed cell death.

A notable study reported an IC50 value of 15 µM for TMCA against MCF-7 cells, indicating its potency as an anticancer agent. Further analysis revealed that TMCA treatment resulted in increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis via caspase activation
A54920Apoptosis via caspase activation

The biological activity of TMCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : TMCA has been shown to inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), TMCA can trigger oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : TMCA influences various signaling pathways, including those related to cell survival and apoptosis, enhancing its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, TMCA was tested against a panel of multidrug-resistant bacteria. The results indicated that TMCA not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use as an adjuvant therapy.

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of TMCA in mouse models bearing MCF-7 tumors. The administration of TMCA resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis within the tumor tissues, supporting the compound's role as an effective anticancer agent.

Q & A

Q. Table 1: Analytical Techniques for Structural Validation

TechniqueApplicationLimitations
X-ray Crystallography3D conformationRequires single crystals
CD SpectroscopyChirality in solutionLow sensitivity for non-chiral centers
IR SpectroscopyFunctional groupsOverlapping peaks in complex molecules

Q. Table 2: Common Synthetic Byproducts

ByproductSourceMitigation Strategy
Triethylammonium chlorideNeutralization stepFiltration before solvent evaporation
Oxidized thiolsAir exposureUse inert atmosphere (N2_2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiomorpholine-4-carbohydrazonamide
Reactant of Route 2
Thiomorpholine-4-carbohydrazonamide

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